![molecular formula C26H25N3O2 B6047961 3-Imidazo[1,2-a]pyridin-2-yl-1-[3-(naphthalene-2-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B6047961.png)
3-Imidazo[1,2-a]pyridin-2-yl-1-[3-(naphthalene-2-carbonyl)piperidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Imidazo[1,2-a]pyridin-2-yl-1-[3-(naphthalene-2-carbonyl)piperidin-1-yl]propan-1-one is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazo[1,2-a]pyridin-2-yl-1-[3-(naphthalene-2-carbonyl)piperidin-1-yl]propan-1-one typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Imidazo[1,2-a]pyridin-2-yl-1-[3-(naphthalene-2-carbonyl)piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-Imidazo[1,2-a]pyridin-2-yl-1-[3-(naphthalene-2-carbonyl)piperidin-1-yl]propan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Imidazo[1,2-a]pyridin-2-yl-1-[3-(naphthalene-2-carbonyl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat insomnia.
Alpidem: Investigated for its anxiolytic properties.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Known for their broad spectrum of biological activity.
Uniqueness
3-Imidazo[1,2-a]pyridin-2-yl-1-[3-(naphthalene-2-carbonyl)piperidin-1-yl]propan-1-one stands out due to its unique structural features, which confer specific biological activities not commonly found in other imidazo[1,2-a]pyridine derivatives. Its combination of the imidazo[1,2-a]pyridine core with a naphthalene-2-carbonyl group and a piperidin-1-yl-propan-1-one moiety provides a distinct pharmacological profile .
Properties
IUPAC Name |
3-imidazo[1,2-a]pyridin-2-yl-1-[3-(naphthalene-2-carbonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c30-25(13-12-23-18-28-14-4-3-9-24(28)27-23)29-15-5-8-22(17-29)26(31)21-11-10-19-6-1-2-7-20(19)16-21/h1-4,6-7,9-11,14,16,18,22H,5,8,12-13,15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBHCSZKTHPWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CN3C=CC=CC3=N2)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
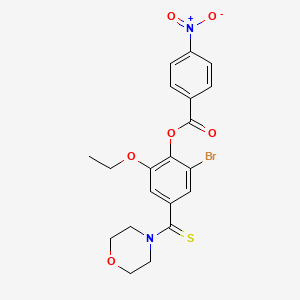
![N-CYCLOHEXYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B6047881.png)
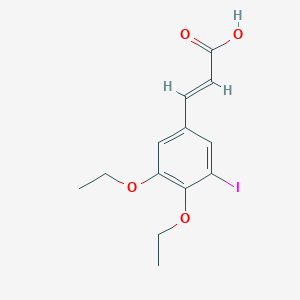
![4-[(E)-4-(2-methylphenoxy)but-2-enyl]morpholine;hydrochloride](/img/structure/B6047897.png)
![N'-(6-{[(3-CHLOROANILINO)CARBOTHIOYL]AMINO}HEXYL)-N-(3-CHLOROPHENYL)THIOUREA](/img/structure/B6047902.png)
![7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B6047905.png)
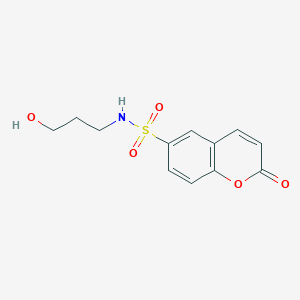
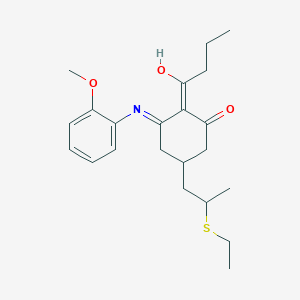
![4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6047919.png)
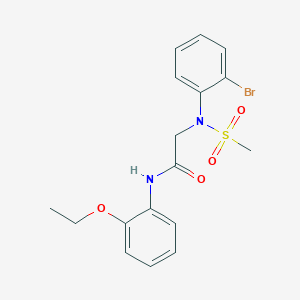
![N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-pyrazin-2-ylpropanamide](/img/structure/B6047931.png)
![N-[(3-chloro-4-ethoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B6047933.png)
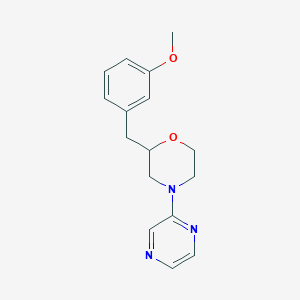
![N-[[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-(furan-2-ylmethyl)but-2-yn-1-amine](/img/structure/B6047951.png)
